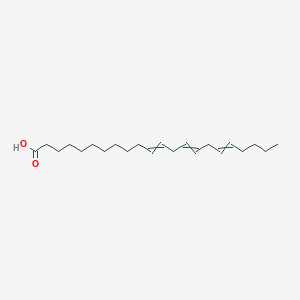
Docosa-11,14,17-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosa-11,14,17-trienoic acid is a polyunsaturated fatty acid with a 22-carbon chain and three double bonds located at the 11th, 14th, and 17th positions. It is a member of the omega-3 fatty acid family and is known for its potential health benefits and roles in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosa-11,14,17-trienoic acid can be synthesized through the desaturation and elongation of shorter-chain polyunsaturated fatty acids. The process typically involves the use of enzymes such as desaturases and elongases, which introduce double bonds and add carbon atoms to the fatty acid chain .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as marine organisms. The fatty acids are extracted using solvents and then purified through processes like chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Docosa-11,14,17-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and peroxides, often under mild conditions.
Reduction: Hydrogen gas and metal catalysts like palladium or nickel are commonly used.
Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Docosa-11,14,17-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Industry: Used in the formulation of dietary supplements and functional foods.
Mécanisme D'action
Docosa-11,14,17-trienoic acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for bioactive lipid mediators, which play roles in inflammation and other physiological processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidonic acid: Another polyunsaturated fatty acid with four double bonds.
Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds.
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds.
Uniqueness
Docosa-11,14,17-trienoic acid is unique due to its specific double bond positions and its role as a precursor for specific bioactive lipid mediators. Its distinct structure allows it to participate in unique biochemical pathways compared to other similar fatty acids .
Propriétés
Numéro CAS |
143775-74-0 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
docosa-11,14,17-trienoic acid |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h5-6,8-9,11-12H,2-4,7,10,13-21H2,1H3,(H,23,24) |
Clé InChI |
VVKJXLCFAHTHSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCC=CCC=CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


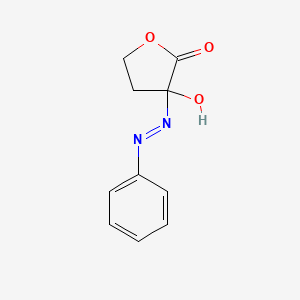
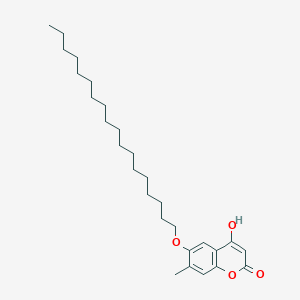
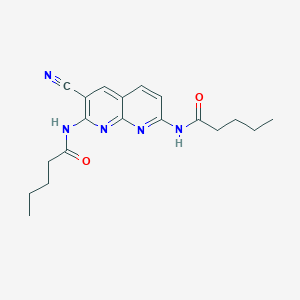

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
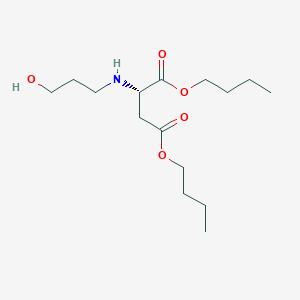
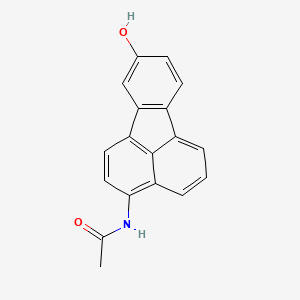
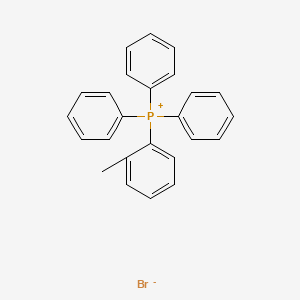

![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)

![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
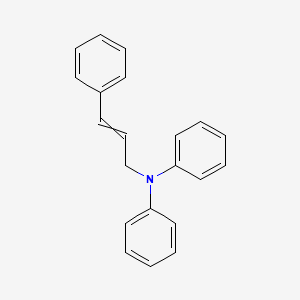
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
